molecular formula C10H22ClNO B1395483 3-(Pentyloxy)piperidine hydrochloride CAS No. 1220021-68-0

3-(Pentyloxy)piperidine hydrochloride

Cat. No. B1395483
M. Wt: 207.74 g/mol
InChI Key: BYBLFDZHLLXPLG-UHFFFAOYSA-N
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Description

“3-(Pentyloxy)piperidine hydrochloride” is a compound with the molecular formula C10H22ClNO . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-(Pentyloxy)piperidine hydrochloride” can be analyzed using quantum chemical code . This includes the geometrical molecular structures, atomic charges, frontier molecular orbitals, and UV–visible electronic data .


Chemical Reactions Analysis

Piperidine derivatives have been utilized in various ways, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH . Piperidine and its derivatives have been observed to have many therapeutic properties, including anticancer potential . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

  • Anticancer Applications
    • Application : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
    • Methods : In prostate cancer cells, piperidine treatment inhibits PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
    • Results : The treatment leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
  • Pharmacological Applications

    • Application : Piperidine derivatives are used in over twenty drug classes , including anticancer agents , drugs for Alzheimer’s disease therapy , antibiotics , analgesics , antipsychotics , antioxidants , etc.
  • Synthesis of Piperidine Derivatives

    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Piperine Production

    • Application : Piperine, an alkaloid with the piperidine nucleus, was discovered and isolated from the fruits of Piper nigrum . Piperine contains plentiful established health effects and beneficial therapeutic properties .
    • Methods : Cells and enzymes are key elements in biotechnological processes to carry out a wide variety of very specific reactions under judicious conditions to produce piperine and their products .
    • Results : Due to their biological activity, piperine has the potential to be used in health and medicine .

properties

IUPAC Name

3-pentoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-2-3-4-8-12-10-6-5-7-11-9-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLFDZHLLXPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentyloxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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